Salazodine

CAS No.: 22933-72-8

Cat. No.: VC1709487

Molecular Formula: C18H15N5O6S

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22933-72-8 |

|---|---|

| Molecular Formula | C18H15N5O6S |

| Molecular Weight | 429.4 g/mol |

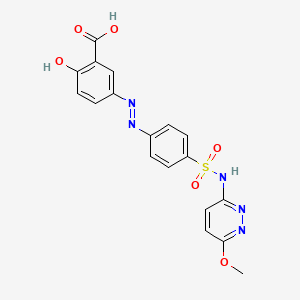

| IUPAC Name | 2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |

| Standard InChI | InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) |

| Standard InChI Key | YFUATOCFMCWUEH-UHFFFAOYSA-N |

| SMILES | COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

| Canonical SMILES | COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |

Introduction

Chemical Properties and Structure

Salazodine, with the chemical name 2-Hydroxy-5-[(4-{[(6-methoxy-3-pyridazinyl)amino]-sulfonyl}phenyl)diazenyl]benzoic acid, has a well-defined chemical identity and structure that determines its physical and chemical properties .

Basic Chemical Information

The compound is identified by the CAS Registry Number 22933-72-8 and has a molecular formula of C₁₈H₁₅N₅O₆S . The structural composition includes an azo linkage (N=N) that connects two key functional groups, which is critical for its biological activity and targeted delivery in the body.

Physical and Chemical Properties

The physical and chemical properties of Salazodine are summarized in the following table:

The compound exists as a solid at room temperature and has limited solubility in water but can be dissolved in DMSO with ultrasonic assistance . Its high boiling point suggests strong intermolecular forces, likely due to the presence of multiple hydrogen bonding groups in the structure.

Therapeutic Applications

Salazodine has demonstrated efficacy in multiple therapeutic contexts, with particular emphasis on certain disease states.

Inflammatory Bowel Disease

Salazodine shows activities against ulcerative colitis, making it a valuable therapeutic option for patients with this inflammatory bowel condition . The targeted delivery of the active components to the colon contributes to its efficacy in treating intestinal inflammation.

Rheumatic Diseases

Research indicates that Salazodine can be used in the investigation and potentially the treatment of rheumatic diseases . Its anti-inflammatory properties make it suitable for addressing the chronic inflammation characteristic of rheumatoid arthritis and similar conditions.

Antibacterial Applications

As an antibacterial agent, Salazodine has shown activity against various microorganisms . This property contributes to its potential use in conditions where bacterial involvement complicates inflammatory disorders.

Research Findings

Scientific investigations into Salazodine have generated valuable insights into its range of biological activities and potential therapeutic applications.

Antibacterial Activity

Studies have demonstrated that Salazodine possesses antibacterial properties, which may contribute to its efficacy in certain conditions where bacterial factors play a role in pathogenesis . This activity complements its anti-inflammatory effects, particularly in gastrointestinal disorders where bacterial involvement is common.

Anti-inflammatory Efficacy

The anti-inflammatory effects of Salazodine have been documented in multiple studies, with evidence supporting its application in both acute and chronic inflammatory conditions . Its similarity to established anti-inflammatory drugs suggests comparable efficacy profiles in certain contexts.

Comparison with Similar Compounds

Salazodine shares structural and functional similarities with other compounds used in similar therapeutic contexts. Comparative analysis provides perspective on its unique properties and potential advantages.

Structural Analogues

Several structural analogues of Salazodine exist, with variations in substituents and functional groups that may affect their pharmacological profiles. These analogues provide context for understanding structure-activity relationships and may inform future drug development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume